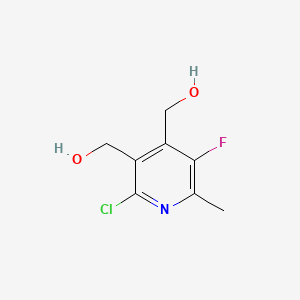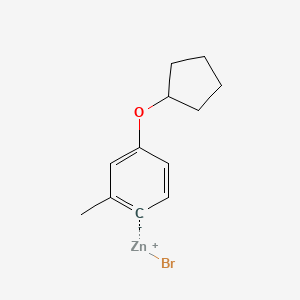
4-Cyclopentyloxy-2-methylphenylZinc bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Cyclopentyloxy-2-methylphenylzinc bromide, 0.50 M in tetrahydrofuran, is an organozinc compound widely used in organic synthesis. This compound is a solution of this compound in tetrahydrofuran, a solvent known for its excellent solvating properties. The compound is particularly valuable in cross-coupling reactions, where it serves as a nucleophilic partner.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of 4-cyclopentyloxy-2-methylphenylzinc bromide typically involves the reaction of 4-cyclopentyloxy-2-methylbromobenzene with zinc in the presence of tetrahydrofuran. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The general reaction scheme is as follows:
4-Cyclopentyloxy-2-methylbromobenzene+Zn→4-Cyclopentyloxy-2-methylphenylzinc bromide
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors equipped with efficient stirring and temperature control systems. The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete conversion. The product is then purified and standardized to a 0.50 M solution in tetrahydrofuran.
Analyse Chemischer Reaktionen
Types of Reactions
4-Cyclopentyloxy-2-methylphenylzinc bromide undergoes various types of reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the zinc-bromide bond is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as Negishi coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Negishi Coupling: This reaction involves the use of palladium or nickel catalysts and typically occurs at room temperature or slightly elevated temperatures. The general reaction scheme is:
4-Cyclopentyloxy-2-methylphenylzinc bromide+R-X→4-Cyclopentyloxy-2-methylphenyl-R+ZnBrX
where R-X is an organic halide.
Major Products
The major products formed from these reactions are typically substituted aromatic compounds, where the 4-cyclopentyloxy-2-methylphenyl group is attached to various organic moieties.
Wissenschaftliche Forschungsanwendungen
4-Cyclopentyloxy-2-methylphenylzinc bromide has several applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: It can be used to modify biologically active molecules, potentially leading to the development of new pharmaceuticals.
Medicine: Its derivatives may be explored for therapeutic applications, including drug development.
Industry: It is used in the production of fine chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of 4-cyclopentyloxy-2-methylphenylzinc bromide involves the transfer of the phenyl group to an electrophilic partner in the presence of a catalyst. The zinc atom acts as a mediator, facilitating the formation of the new carbon-carbon bond. The general pathway involves the oxidative addition of the organic halide to the catalyst, followed by transmetalation with the organozinc compound, and finally reductive elimination to form the product.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Cyclopentyloxy-2-methylphenylzinc chloride
- 4-Cyclopentyloxy-2-methylphenylzinc iodide
- 4-Cyclopentyloxy-2-methylphenylzinc fluoride
Uniqueness
4-Cyclopentyloxy-2-methylphenylzinc bromide is unique due to its specific reactivity and stability in tetrahydrofuran. Compared to its chloride, iodide, and fluoride counterparts, the bromide variant offers a balanced reactivity profile, making it suitable for a wide range of synthetic applications.
Eigenschaften
Molekularformel |
C12H15BrOZn |
|---|---|
Molekulargewicht |
320.5 g/mol |
IUPAC-Name |
bromozinc(1+);1-cyclopentyloxy-3-methylbenzene-4-ide |
InChI |
InChI=1S/C12H15O.BrH.Zn/c1-10-5-4-8-12(9-10)13-11-6-2-3-7-11;;/h4,8-9,11H,2-3,6-7H2,1H3;1H;/q-1;;+2/p-1 |
InChI-Schlüssel |
AKPZQGUIAPTDLB-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=[C-]C=CC(=C1)OC2CCCC2.[Zn+]Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




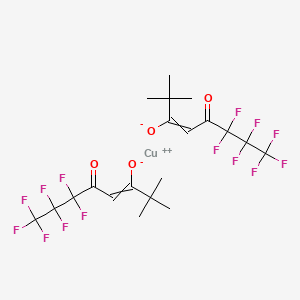
![6-Phenoxy-2-azaspiro[3.3]heptane](/img/structure/B14887839.png)
![8-Methoxy-3-(2-(piperidin-1-yl)ethyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B14887846.png)
![(3-(2-Methoxyethyl)-5,6-dimethyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)(phenyl)methanone](/img/structure/B14887847.png)
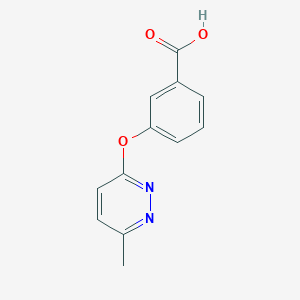
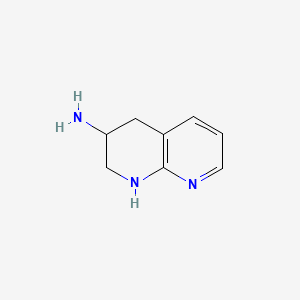

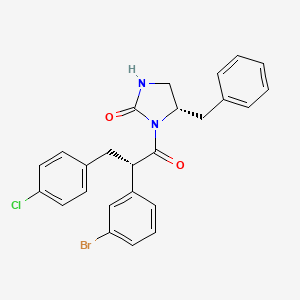
![[3-(2,5-Dimethyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14887882.png)
![[3-Amino-4-(3-hexylanilino)-4-oxobutyl]phosphonic acid;2,2,2-trifluoroacetic acid](/img/structure/B14887888.png)

